molecular formula C10H6BrNOS B2654260 4-Bromo-5-phenylthiazole-2-carbaldehyde CAS No. 1784090-08-9

4-Bromo-5-phenylthiazole-2-carbaldehyde

Cat. No.: B2654260
CAS No.: 1784090-08-9
M. Wt: 268.13
InChI Key: KUKFGLPJAQZFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-Bromo-5-phenylthiazole-2-carbaldehyde involves several steps and specific reaction conditions. One common synthetic route includes the reaction of 4-bromo-5-phenylthiazole with a formylating agent to introduce the aldehyde group at the 2-position of the thiazole ring . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research and application needs .

Chemical Reactions Analysis

4-Bromo-5-phenylthiazole-2-carbaldehyde undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-5-phenylthiazole-2-carbaldehyde has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-5-phenylthiazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular processes and pathways, making the compound useful in studying the molecular basis of diseases and in the development of new therapeutic agents .

Comparison with Similar Compounds

4-Bromo-5-phenylthiazole-2-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the bromine atom and the aldehyde group, which provides a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

4-bromo-5-phenyl-1,3-thiazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNOS/c11-10-9(14-8(6-13)12-10)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKFGLPJAQZFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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